Retigabine derivative 10g
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Overview
Description
compound 10g , belongs to the class of synthetic organic compounds. It has been identified as a potent agonist for Kv7.4 and Kv7.5 channels. Notably, it does not enhance the activity of Kv7.1 or Kv7.2 channels .
Chemical Reactions Analysis
Types of Reactions: Retigabine derivative 10g may undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: While precise reagents and conditions are not explicitly documented, typical organic chemistry reagents and solvents are likely involved in its synthesis.
Major Products: The major products resulting from these reactions would depend on the specific synthetic pathway and reaction conditions employed.
Scientific Research Applications
- Chemistry : As a tool compound for studying ion channels.
- Biology : Investigating ion channel function and modulation.
- Medicine : Exploring therapeutic effects related to ion channel activation.
- Industry : Possible use in drug discovery and development.
Mechanism of Action
The mechanism by which retigabine derivative 10g exerts its effects involves activation of Kv7.4 and Kv7.5 channels. These channels play critical roles in neuronal excitability and membrane potential regulation.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, further research could explore the uniqueness of retigabine derivative 10g in comparison to other Kv channel modulators.
Properties
Molecular Formula |
C24H28FN3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate |
InChI |
InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30) |
InChI Key |
FWQHRZXEQNUCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N(CC#C)CC2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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